molecular formula C8H14O2 B126682 Ethyl 3-cyclopropylpropanoate CAS No. 62021-36-7

Ethyl 3-cyclopropylpropanoate

Cat. No. B126682
CAS RN: 62021-36-7
M. Wt: 142.2 g/mol
InChI Key: OVXDCMLJFHGFDT-UHFFFAOYSA-N
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Description

Ethyl 3-cyclopropylpropanoate is a chemical compound with the molecular formula C8H14O2 . It has an average mass of 142.196 Da and a monoisotopic mass of 142.099380 Da .

Relevant Papers Several papers were found during the search. These papers discuss related compounds and might provide useful information for further understanding of Ethyl 3-cyclopropylpropanoate .

Scientific Research Applications

Chemical Synthesis

Ethyl 3-cyclopropylpropanoate has been utilized in various chemical synthesis processes. For instance, its radical addition to homoallylic gallium or indium species leads to the formation of cyclopropane derivatives. Usugi et al. (2002) demonstrated this process, where treatment with benzyl bromoacetate and 3-butenylgallium dichloride, along with a catalytic amount of Et3B as a radical initiator, produced benzyl 3-cyclopropylpropanoate in a notable yield of 64% through a radical addition-substitution sequence (Usugi et al., 2002).

Enzymatic Hydrolysis Studies

In enzymatic hydrolysis studies, the ultrasound bath and PCL, PLE, and CRL enzymes were used to study the hydrolysis of ethyl-3-hydroxy-3-phenylpropanoate. Ribeiro et al. (2001) found that using an ultrasound bath significantly decreased the reaction time of enzymatic hydrolysis without major changes in yield or enantiomeric excess of the reaction products, compared to magnet stirring (Ribeiro et al., 2001).

Asymmetric Organocatalysis

Asymmetric organocatalytic approaches have also been explored with this compound. Reitel et al. (2018) investigated the [3+2] annulation of 1,2-diphenylcyclopropen-3-one and ethyl 3-oxo-3-phenylpropanoate, resulting in the formation of ethyl 2-(5-oxo-2,3,4-triphenyl-2,5-dihydrofuran-2-yl)acetate with moderate yield and low enantiomeric purity (Reitel et al., 2018).

Crystallography and Molecular Interactions

In crystallography, Zhang et al. (2011) studied ethyl (2Z)-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate, revealing rare N⋯π and O⋯π interactions, alongside hydrogen bonding, forming unique structural patterns in the crystal packing (Zhang et al., 2011).

properties

IUPAC Name

ethyl 3-cyclopropylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-2-10-8(9)6-5-7-3-4-7/h7H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVXDCMLJFHGFDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20336570
Record name Ethyl 3-cyclopropylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20336570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-cyclopropylpropanoate

CAS RN

62021-36-7
Record name Ethyl 3-cyclopropylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20336570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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